Cas no 1194-02-1 (4-Fluorobenzonitrile)
4-Fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzonitrile
- PFBN
- P-FLUOROBENZONITRILE
- 4-fluoro-benzonitril
- Benzonitrile, p-fluoro-
- p-Cyanofluorobenzene
- p-fluoro-benzonitril
- 4-CYANOFLUOROBENZENE
- 1-Cyano-4-fluorobenzene
- 4-fluorobenzenecarbonitrile
- 4-fluoro-benzonitrile
- 4-fluorocyanobenzene
- Benzonitrile,4-fluoro
- BENZONITRILE,p-FLUORO
- para-cyano fluorobenzene
- para-fluorobenzonitrile
- para-fluorocyanobenzene
- p-Fluorophenyl cyanide
- EINECS 214-784-9
- NSC88330
- CHEBI:194793
- 4-cyano fluorobenzene
- AKOS000121499
- InChI=1/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4
- 143234-87-1
- NSC-88330
- 4-luorobenzonitrile
- FT-0654688
- F0221
- 4-FLUOROBENZONITRIL
- J-004121
- 4-fluorobenzo-nitrile
- CHEMBL3248213
- NS00042386
- EN300-16533
- 4fluorobenzonitrile
- 4-fluoro benzonitrile
- MFCD00001812
- 1-fluoro-4-cyanobenzene
- 1194-02-1
- NSC 88330
- NCIOpen2_001282
- AM20020271
- 4-Fluorobenzonitile
- DTXSID6061600
- FT-0618512
- 4-fluorobenznitrile
- 4-FLUORO-BENZOIC ACID-NITRILE
- 4-Fluorobenzonitrile, 99%
- PS-9223
- Benzonitrile, 4-fluoro-
- 4VJG35CQV3
- SCHEMBL39936
- CS-D1694
- UNII-4VJG35CQV3
- 4-monofluorobenzene nitrile
- F0001-0320
- STK802611
- DB-000373
- DTXCID4033502
-
- MDL: MFCD00001812
- Inchi: 1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
- InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
- SMILES: FC1C=CC(C#N)=CC=1
- BRN: 2041517
Computed Properties
- Exact Mass: 121.03300
- Monoisotopic Mass: 121.032777
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Solid
- Density: 1.1070
- Melting Point: 32-34 °C (lit.)
- Boiling Point: 188 °C/750 mmHg(lit.)
- Flash Point: Fahrenheit: 149 ° f
Celsius: 65 ° c - Refractive Index: 1.4925
- Water Partition Coefficient: Insoluble in water.
- PSA: 23.79000
- LogP: 1.69738
- Solubility: Insoluble
4-Fluorobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H228,H302,H312,H332
- Warning Statement: P210,P280
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37-S36/37/39-S26
- RTECS:DI4368500
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:T
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
4-Fluorobenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0221-100g |
4-Fluorobenzonitrile |
1194-02-1 | 99.0%(GC) | 100g |
¥1795.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0221-500g |
4-Fluorobenzonitrile |
1194-02-1 | 99.0%(GC) | 500g |
¥5765.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0221-25g |
4-Fluorobenzonitrile |
1194-02-1 | 99.0%(GC) | 25g |
¥515.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F011A-25g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 25g |
¥73.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F011A-100g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 100g |
¥171.0 | 2022-09-28 | |
| Fluorochem | 002237-25g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 25g |
£12.00 | 2022-02-28 | |
| Fluorochem | 002237-100g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 100g |
£17.00 | 2022-02-28 | |
| Fluorochem | 002237-250g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 250g |
£36.00 | 2022-02-28 | |
| Fluorochem | 002237-500g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 500g |
£54.00 | 2022-02-28 | |
| Chemenu | CM160479-1000g |
4-Fluorobenzonitrile |
1194-02-1 | 95+% | 1000g |
$173 | 2021-06-16 |
4-Fluorobenzonitrile Suppliers
4-Fluorobenzonitrile Related Literature
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1. Iron(II) complexes with novel pentadentate ligands via C–C bond formation between various nitriles and [2,4-bis(2-pyridylmethylimino)pentane]iron(II) perchlorate: synthesis and structures??Masafumi Goto,Yoshinobu Ishikawa,Takao Ishihara,Chika Nakatake,Tomoe Higuchi,Hiromasa Kurosaki,Virgil L. Goedken J. Chem. Soc. Dalton Trans. 1998 1213
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Eric J. Schelter,David E. Morris,Brian L. Scott,Jaqueline L. Kiplinger Chem. Commun. 2007 1029
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Hiromasa Kurosaki,Yoshinobu Ishikawa,Takao Ishihara,Teruo Yamamoto,Yoshihiro Yamaguchi,Masafumi Goto via C–C bond formation between trans-[Fe(24-bis(2-pyridylmethylimino)pentane)(MeCN)2][ClO4]2·MeCN and various nitriles. Hiromasa Kurosaki Yoshinobu Ishikawa Takao Ishihara Teruo Yamamoto Yoshihiro Yamaguchi Masafumi Goto Dalton Trans. 2005 1086
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4. Electron spin resonance studies of reduction by solvated electrons in liquid ammonia. Part I. Aryl halidesA. R. Buick,T. J. Kemp,G. T. Neal,T. J. Stone J. Chem. Soc. A 1969 666
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Mieko Arisawa,Saori Tanii,Takeru Tazawa,Masahiko Yamaguchi Chem. Commun. 2016 52 11390
Additional information on 4-Fluorobenzonitrile
The Chemical and Pharmacological Profile of 4-Fluorobenzonitrile (CAS No. 1194-02-1): Insights from Recent Research
The compound 4-fluorobenzonitrile, identified by its CAS registry number 1194-02-1, represents a structurally versatile aromatic nitrile derivative with significant applications across medicinal chemistry, materials science, and analytical research. This molecule features a benzene ring substituted with fluorine at the para position and a cyano group at the meta position relative to the fluorine atom, creating a unique electronic environment that influences its reactivity and pharmacological potential. Recent advancements in synthetic methodologies have expanded its utility as an intermediate in drug discovery programs targeting oncology, neurology, and infectious diseases.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of 4-fluorobenzonitrile derivatives as scaffolds for histone deacetylase (HDAC) inhibitors, demonstrating submicromolar activity against HDAC6 isoforms implicated in neurodegenerative disorders. The fluorine substituent enhances metabolic stability while the cyano group facilitates bioisosteric replacement strategies for optimizing drug-like properties. Researchers at Stanford University reported that substituting chlorine with fluorine in analogous compounds increased aqueous solubility by 38%, directly attributable to the unique electron-withdrawing effects of the fluorine atom.
In the realm of synthetic chemistry, microwave-assisted synthesis protocols have enabled scalable production of CAS 1194-02-1 compounds with >98% purity using environmentally benign conditions. A 2023 study in Green Chemistry demonstrated solvent-free synthesis via Vilsmeier-Haack reaction optimization, reducing reaction times from 8 hours to 35 minutes while eliminating hazardous solvents like DMF. These advancements align with current industry trends toward sustainable manufacturing practices for pharmaceutical intermediates.
The electronic properties of 4-fluoro benzonitrile make it an ideal building block for designing π-conjugated systems used in organic electronics. Researchers from MIT recently synthesized novel polymeric materials incorporating this moiety as a π-electron acceptor unit, achieving charge carrier mobilities up to 0.7 cm²/V·s - comparable to state-of-the-art thiophene-based polymers. The combination of fluorine's electron-withdrawing effect and nitrile's planar structure creates favorable energy levels for photovoltaic applications.
In analytical chemistry, this compound serves as a critical reference standard for developing sensitive LC-MS/MS methods targeting environmental contaminants. A groundbreaking study published in Analytical Chemistry (June 2023) utilized isotopically labeled versions of CAS No. 1194-02-1 to quantify trace levels of perfluoroalkyl substances in drinking water samples down to 5 ppt detection limits using multiple reaction monitoring techniques.
Clinical translational research has identified promising applications in antiviral therapy through structure-based drug design approaches. A collaborative study between Pfizer and Oxford University demonstrated that certain analogs exhibit potent inhibition (>85% at 5 μM) against SARS-CoV-2 protease activity through covalent binding mechanisms facilitated by the nitrile group's electrophilic character under physiological conditions.
Advances in computational chemistry have enabled detailed understanding of this compound's interactions with biological targets using quantum mechanical calculations. Density functional theory (DFT) studies published in Nature Computational Science revealed novel hydrogen-bonding patterns between the cyano group and serine residues in kinase domains, providing mechanistic insights into previously observed selectivity profiles against epidermal growth factor receptors (EGFR).
The structural flexibility of 4-fluoro benzonitrile derivatives allows their use as chiral auxiliaries in asymmetric synthesis protocols. Recent work by Nobel laureate Benjamin List's group demonstrated enantioselective organocatalytic reactions achieving >95% ee values using derivatives bearing this core structure as directing groups - a breakthrough for producing optically pure APIs required for chiral drug formulations.
In material science applications, this compound's ability to form stable coordination complexes has led to its use as a ligand in metal organic frameworks (MOFs). A Nature Materials paper (March 2023) described Zn-based MOFs incorporating this moiety showing exceptional CO₂ adsorption capacities under ambient conditions due to synergistic interactions between fluorine atoms and metal nodes.
Ongoing research focuses on leveraging machine learning models trained on large datasets containing structural analogs like CAS No. 1194-02-1 to predict ADMET properties more accurately than traditional methods. A recent AI-driven screening campaign identified three novel analogs with improved blood-brain barrier permeability compared to existing HDAC inhibitors - results validated experimentally through parallel synthesis campaigns.
The compound continues to find new applications through combinatorial chemistry approaches where it serves as a modular component in diversity-oriented synthesis libraries. High-throughput screening campaigns at NIH's Molecular Libraries Program have identified unexpected anti-inflammatory activities linked to NF-kB pathway modulation when specific substituent patterns are combined with this core structure.
In conclusion, the multifaceted chemical profile of 4-fluorobenzonitrile (CAS No. 1194-02-), combined with recent methodological innovations across disciplines, positions it as an indispensable tool molecule driving progress in both fundamental research and applied development sectors within modern chemistry enterprises.
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